(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxybenzyl)acrylamide
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Overview
Description
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, a thiolan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of the thiolan ring and the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with similar structural features.
Bromomethyl methyl ether: Another compound with halogenated functional groups.
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: A compound with a similar thiolan ring structure.
Uniqueness
(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H22ClNO4S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO4S/c1-27-20-4-2-3-17(13-20)14-23(19-11-12-28(25,26)15-19)21(24)10-7-16-5-8-18(22)9-6-16/h2-10,13,19H,11-12,14-15H2,1H3/b10-7+ |
InChI Key |
LUIGLNAFVSYJOX-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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